molecular formula C12H23ClN2O2 B2638239 Tert-butyl 4-(2-aminoethylidene)piperidine-1-carboxylate;hydrochloride CAS No. 2287272-83-5

Tert-butyl 4-(2-aminoethylidene)piperidine-1-carboxylate;hydrochloride

Cat. No.: B2638239
CAS No.: 2287272-83-5
M. Wt: 262.78
InChI Key: NVNBGOVLHHUYHN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-aminoethylidene)piperidine-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C12H22N2O2·HCl. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-aminoethylidene)piperidine-1-carboxylate;hydrochloride typically involves the reaction of tert-butyl 4-piperidone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium triacetoxyborohydride to facilitate the formation of the desired product. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-aminoethylidene)piperidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-butyl 4-(2-aminoethylidene)piperidine-1-carboxylate;hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and protein-ligand binding.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-aminoethylidene)piperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
  • N-Phenyl-4-piperidinamine
  • N-Boc-4-piperidineacetaldehyde

Uniqueness

Tert-butyl 4-(2-aminoethylidene)piperidine-1-carboxylate;hydrochloride is unique due to its specific structural features, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers advantages in terms of stability, solubility, and ease of synthesis .

Properties

IUPAC Name

tert-butyl 4-(2-aminoethylidene)piperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14;/h4H,5-9,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNBGOVLHHUYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CCN)CC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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